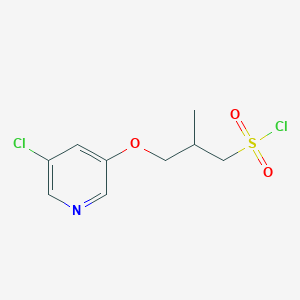
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a chloropyridine moiety linked to a sulfonyl chloride group via an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 5-chloropyridin-3-ol with 2-methylpropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the synthesis while maintaining product quality.
化学反应分析
Types of Reactions
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The chloropyridine moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base (e.g., potassium carbonate).
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and reduction: Formation of various oxidized or reduced derivatives of the chloropyridine moiety.
Coupling reactions: Formation of biaryl or heteroaryl compounds.
科学研究应用
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride depends on its application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity.
相似化合物的比较
Similar Compounds
5-Chloropyridin-3-ol: A precursor in the synthesis of 3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride.
2-Methylpropane-1-sulfonyl chloride: Another precursor used in the synthesis.
3-(Pyridin-3-yloxy)-2-methylpropane-1-sulfonyl chloride: A similar compound without the chlorine substituent on the pyridine ring.
Uniqueness
The presence of the chlorine atom on the pyridine ring in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-chlorinated analogs. This can influence its behavior in synthetic applications and its interactions with biological targets.
属性
分子式 |
C9H11Cl2NO3S |
|---|---|
分子量 |
284.16 g/mol |
IUPAC 名称 |
3-(5-chloropyridin-3-yl)oxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-7(6-16(11,13)14)5-15-9-2-8(10)3-12-4-9/h2-4,7H,5-6H2,1H3 |
InChI 键 |
JSXYJJQQQKIOSN-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC(=CN=C1)Cl)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


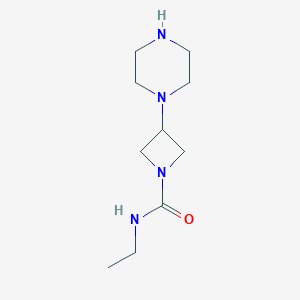
![N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)
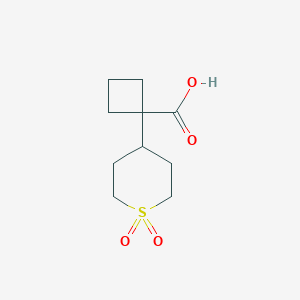
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
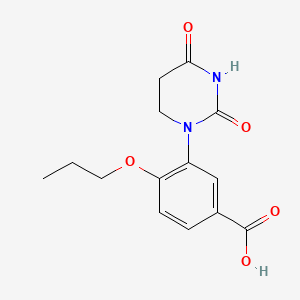

![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
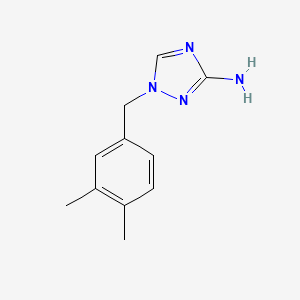
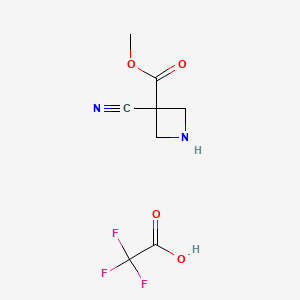
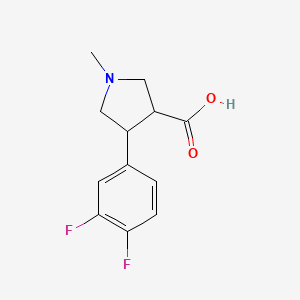
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)
